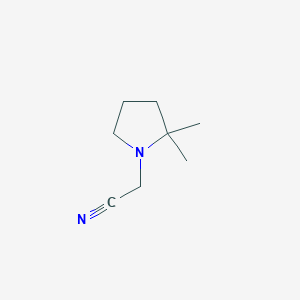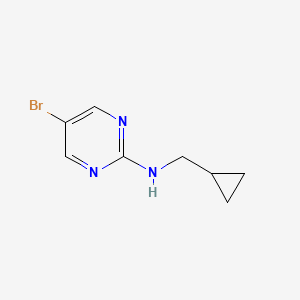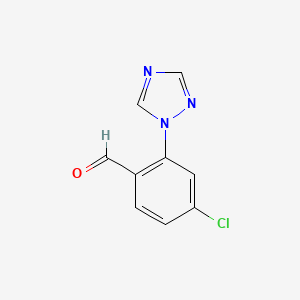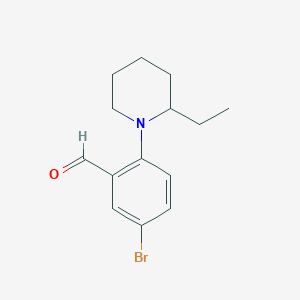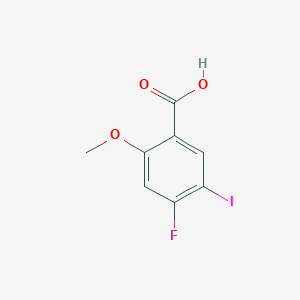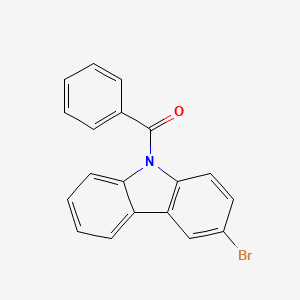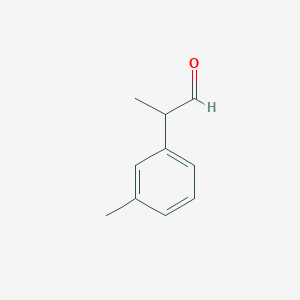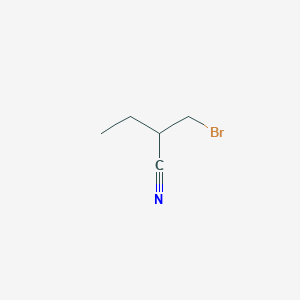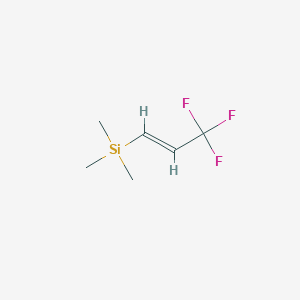
(E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane
Vue d'ensemble
Description
(E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane is an organosilicon compound characterized by the presence of a trifluoropropenyl group attached to a silicon atom
Applications De Recherche Scientifique
(E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of specialty materials, such as coatings and adhesives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane typically involves the reaction of trimethylsilyl chloride with 3,3,3-trifluoropropene in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
CF3CH=CH2+ClSi(CH3)3→CF3CH=CHSi(CH3)3+KCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trifluoropropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium or platinum are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Mécanisme D'action
The mechanism by which (E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane exerts its effects involves the interaction of the trifluoropropenyl group with various molecular targets. The silicon atom can form stable bonds with other elements, allowing for the formation of diverse chemical structures. The pathways involved in these interactions depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A precursor in the synthesis of (E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane.
Trifluoropropene: Another precursor used in the synthesis.
Trimethylsilyl trifluoromethanesulfonate: A related compound with different reactivity.
Uniqueness
This compound is unique due to the presence of both trifluoropropenyl and trimethylsilyl groups, which confer distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound in research and industry.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane involves the reaction of (E)-3,3,3-trifluoro-1-propene with trimethylsilyl chloride in the presence of a base to yield the desired product.", "Starting Materials": [ { "name": "(E)-3,3,3-trifluoro-1-propene", "amount": "1 equivalent" }, { "name": "Trimethylsilyl chloride", "amount": "1.2 equivalents" }, { "name": "Base (e.g. triethylamine)", "amount": "1.5 equivalents" }, { "name": "Solvent (e.g. dichloromethane)", "amount": "as required" } ], "Reaction": [ { "step": "Add (E)-3,3,3-trifluoro-1-propene and trimethylsilyl chloride to a flask containing the base and solvent.", "conditions": "Stir the mixture at room temperature for 2 hours." }, { "step": "Quench the reaction by adding water to the mixture.", "conditions": "Stir the mixture for 30 minutes." }, { "step": "Extract the organic layer and dry over anhydrous magnesium sulfate.", "conditions": "Filter the mixture and concentrate the filtrate under reduced pressure." }, { "step": "Purify the product by column chromatography.", "conditions": "Use a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product." } ] } | |
Numéro CAS |
55364-28-8 |
Formule moléculaire |
C6H11F3Si |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
trimethyl(3,3,3-trifluoroprop-1-enyl)silane |
InChI |
InChI=1S/C6H11F3Si/c1-10(2,3)5-4-6(7,8)9/h4-5H,1-3H3 |
Clé InChI |
MBCUJGNIYCDYKD-UHFFFAOYSA-N |
SMILES isomérique |
C[Si](C)(C)/C=C/C(F)(F)F |
SMILES |
C[Si](C)(C)C=CC(F)(F)F |
SMILES canonique |
C[Si](C)(C)C=CC(F)(F)F |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



